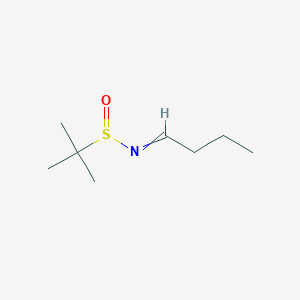
N-butylidene-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butylidene-2-methylpropane-2-sulfinamide is a sulfinamide compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol. This compound has attracted significant attention in scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
N-butylidene-2-methylpropane-2-sulfinamide can be synthesized through various methods. One common synthetic route involves the condensation of 2-methyl-2-propanesulfinamide with butanal under specific reaction conditions . Industrial production methods may involve the use of copper-mediated condensation reactions .
Analyse Chemischer Reaktionen
N-butylidene-2-methylpropane-2-sulfinamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Major products formed from these reactions include sulfoxides, sulfones, and amines .
Wissenschaftliche Forschungsanwendungen
N-butylidene-2-methylpropane-2-sulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the formation of enantiomerically pure compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: this compound is employed in the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of N-butylidene-2-methylpropane-2-sulfinamide involves its role as a chiral auxiliary. It facilitates diastereoselective addition reactions by acting as a chiral template . The sulfinamide group can also serve as a protecting group for amines, allowing for selective reactions at other functional groups .
Vergleich Mit ähnlichen Verbindungen
N-butylidene-2-methylpropane-2-sulfinamide can be compared with other sulfinamide compounds such as:
tert-Butanesulfinamide:
This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C8H17NOS |
|---|---|
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
N-butylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZBFJREMTWBYHFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





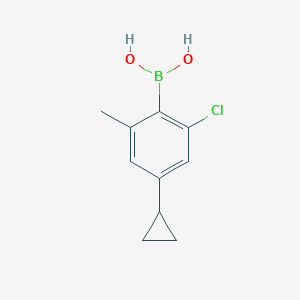
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
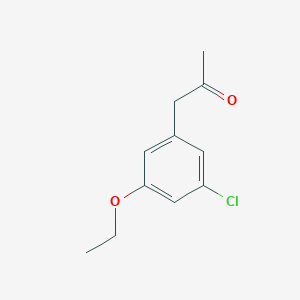

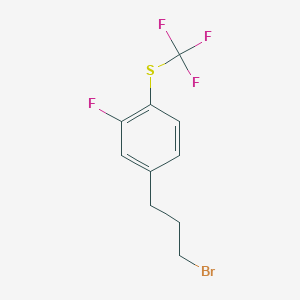




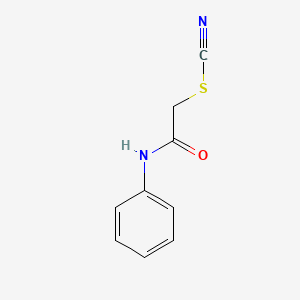
![(1S,3R,4S,5S)-3-amino-4,6,6-trimethylbicyclo[3.1.1]heptan-4-ol](/img/structure/B14071382.png)
